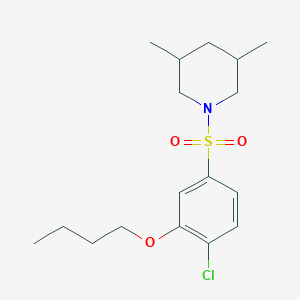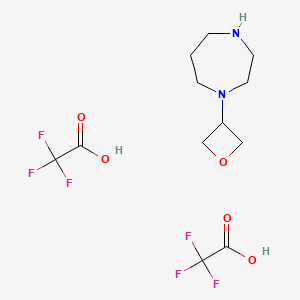
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid is a compound that combines the structural features of oxetane and diazepane rings with the trifluoroacetic acid moiety. Oxetane is a four-membered ring containing one oxygen atom, while diazepane is a seven-membered ring containing two nitrogen atoms. The trifluoroacetic acid moiety is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid typically involves the formation of the oxetane and diazepane rings followed by their coupling with trifluoroacetic acid. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Diazepane derivatives can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of diazepinones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.
Reduction: The diazepane ring can be reduced to form piperidine or other nitrogen-containing heterocycles.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the diazepane ring can produce piperidine derivatives.
Applications De Recherche Scientifique
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane and diazepane rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity for specific targets by influencing its electronic and steric properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane Derivatives: Compounds containing the oxetane ring, such as oxetan-3-one and oxetan-2-ylmethanol, share similar structural features and reactivity.
Diazepane Derivatives: Compounds containing the diazepane ring, such as 1,4-diazepane and 1,4-diazepan-2-one, exhibit similar chemical behavior and biological activity.
Trifluoroacetic Acid Derivatives: Compounds containing the trifluoroacetic acid moiety, such as trifluoroacetamide and trifluoroacetyl chloride, have comparable electronic properties and reactivity.
Uniqueness
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid is unique due to the combination of its structural features, which confer distinct reactivity and biological activity. The presence of both oxetane and diazepane rings, along with the trifluoroacetic acid moiety, allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
1-(oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c1-2-9-3-5-10(4-1)8-6-11-7-8;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEDKGLIILRFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
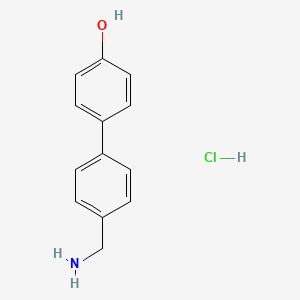
![N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B3019377.png)
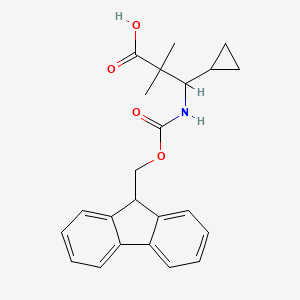
![[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B3019380.png)

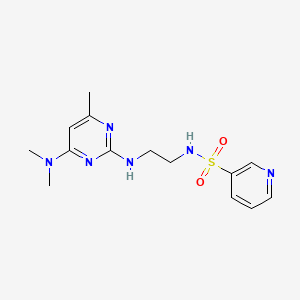
![ethyl 2-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)

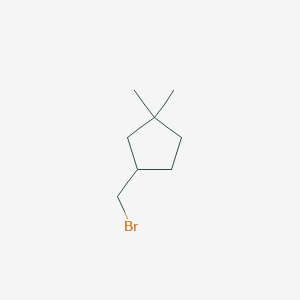
![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)
![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)
![5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B3019396.png)
